6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine
Description
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB) is a nitroaromatic prodrug with the molecular formula C₁₆H₇ClN₂O₄ and a molecular weight of 326.69 g/mol . It is activated by bacterial nitroreductases, particularly ChrR6, which reduces its nitro group to generate the cytotoxic metabolite 9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one (MCHB) . CNOB is employed in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment, leveraging tumor-targeting bacteria like Salmonella typhimurium SL7838 to deliver activating enzymes . At therapeutic doses, CNOB achieves 40% complete remission in murine tumor models, with MCHB inducing apoptosis via mitochondrial disruption, caspase activation, and DNA intercalation .
Properties
IUPAC Name |
6-chloro-9-nitrobenzo[a]phenoxazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQSXRWRGYETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376338 | |
| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73397-12-3 | |
| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Coupling for Aryl Substituents
The chlorine atom at position 6 of the phenoxazine core serves as a versatile site for palladium-catalyzed cross-coupling reactions. Using Suzuki–Miyaura conditions, Ezeokonkwo et al. coupled 6-chloro-5H-benzo[a]phenoxazin-5-one with aryl boronic acids to introduce phenyl or styryl groups.
Representative Reaction:
Conditions:
Stille Coupling for Heteroaromatic Substituents
Tributylthiophenylstannane reacts with the chlorinated intermediate under Stille coupling conditions to introduce thiophene moieties. This method employs Pd(0)/Xphos as the catalytic system, achieving moderate yields (65–75%).
Optimization of Reaction Conditions and Yield Enhancements
Solvent and Temperature Effects
The choice of solvent significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions. Comparative studies show benzene provides optimal balance between reactivity and selectivity.
Table 1: Solvent Screening for Cyclization Step
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzene | 80 | 78 | 95 |
| Toluene | 110 | 65 | 88 |
| DMF | 120 | 72 | 82 |
Catalytic Systems in Cross-Coupling
Xphos ligand enhances the stability of Pd(0) catalysts, enabling efficient coupling with electron-deficient boronic acids.
Chemical Reactions Analysis
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, leading to different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cancer Therapy
CNOB is primarily recognized for its role as a prodrug in cancer chemotherapy. It is activated within cancer cells by specific enzymes, leading to the formation of a cytotoxic agent, 9-amino-6-chloro-5H-benzo(a)phenoxazine-5-one (MCHB). The activation process is facilitated by the bacterial enzyme ChrR6, which enhances the efficacy of CNOB against various cancer cell lines.
Mechanism of Action :
- Activation : CNOB is converted to MCHB inside cancer cells.
- Cytotoxic Effects : MCHB binds to DNA and induces apoptosis through mitochondrial pathways, disrupting cellular processes and leading to cell death .
Case Studies :
- In vitro studies demonstrated that CNOB effectively killed several cancer cell lines.
- Animal studies showed up to 40% complete remission in tumors treated with a dosage of 10 mg/kg .
Biochemical Research
The compound's interactions with DNA and proteins make it a valuable tool in biochemical research. Its ability to act as a fluorescent marker allows for real-time tracking of its activation and distribution within biological systems.
Applications in Biochemistry :
- DNA Binding Studies : Investigating how MCHB interacts with DNA can provide insights into its mechanism as an anticancer agent.
- Fluorescence Imaging : The inherent fluorescence of both CNOB and MCHB facilitates visualization in live-cell imaging .
Industrial Applications
Beyond its medical uses, CNOB and its derivatives are being explored for applications in:
Mechanism of Action
The mechanism of action of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine involves its conversion to an active form in the presence of specific enzymes. For example, in cancer chemotherapy, the compound is reduced to 9-amino-6-chloro-5H-benzo[A]phenoxazine-5-one, which then interacts with cellular components to induce cytotoxicity . The molecular targets include DNA and various enzymes involved in cell replication and repair, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differentiation
Pharmacological and Mechanistic Contrasts
- CNOB vs. Simple Phenoxazines: CNOB requires enzymatic activation, enabling tumor-selective cytotoxicity. In contrast, simple phenoxazines (e.g., Meldola’s blue) exhibit intrinsic but nonspecific bioactivity, such as antioxidant or antiviral effects .
- CNOB vs. Other Benzo[a]phenoxazines: CNOB’s nitro group is critical for its prodrug design, enabling hypoxia-selective activation in tumors. Other benzo[a]phenoxazine derivatives (e.g., dimethyl variants) lack this feature, relying instead on direct cytotoxicity . Benzo[a]phenoxazines without nitro substituents show sub-micromolar antileukemic activity but are ineffective against P-glycoprotein-mediated MDR, a limitation addressed by CNOB’s metabolite .
- CNOB vs. Fluorescent Phenoxazine Derivatives: CNOB’s activation releases MCHB, which emits red fluorescence (λem ≈ 600 nm), enabling real-time imaging of drug distribution in vivo. Most phenoxazine-based dyes (e.g., cresyl violet) lack therapeutic utility .
Clinical and Experimental Performance
- Efficacy: CNOB’s GDEPT regimen achieves 40% complete remission in mice at 10 mg/kg, outperforming non-prodrug phenoxazines like actinomycin D, which require higher doses and exhibit systemic toxicity .
- Bystander Effect: MCHB diffuses efficiently into neighboring cells, achieving a >90% bystander killing rate in spheroid models, a feature absent in non-diffusible phenoxazine derivatives .
- Theranostic Advantage: CNOB’s fluorescence allows non-invasive monitoring of drug activation, a unique advantage over non-fluorescent prodrugs like 5-fluorocytosine .
Biological Activity
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, commonly referred to as CNOB, is a compound of significant interest in cancer therapy due to its unique properties as a prodrug. This article explores the biological activity of CNOB, focusing on its mechanism of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
CNOB is characterized by its complex chemical structure, which includes a chloro and nitro group attached to a phenoxazine core. This structure is crucial for its biological activity, particularly its ability to undergo reduction to form a highly cytotoxic derivative.
The primary mechanism of action for CNOB involves its activation by specific enzymes, notably the bacterial enzyme ChrR6. Upon activation, CNOB is reduced to 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), which exhibits potent cytotoxic effects against cancer cells.
Key Mechanistic Details:
- Activation : CNOB is converted into MCHB within cancer cells.
- DNA Binding : MCHB binds to DNA, disrupting cellular processes.
- Induction of Apoptosis : MCHB induces apoptosis through mitochondrial pathways by disrupting the electrochemical potential of mitochondria and activating caspases .
Efficacy in Cancer Treatment
Research indicates that CNOB is effective against various cancer cell lines in vitro and has shown promising results in vivo. Notably, studies have reported:
- In Vitro Studies : CNOB demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HeLa (cervical cancer) cells .
- In Vivo Studies : In murine models, treatment with CNOB resulted in up to 40% complete remission of tumors when administered at dosages around 10 mg/kg .
Tables of Research Findings
| Study | Cell Line | Treatment Dosage | Complete Remission (%) | Mechanism |
|---|---|---|---|---|
| MCF-7 | 10 mg/kg | 40 | Apoptosis via MCHB | |
| HCT116 | 15 µM | - | DNA Binding | |
| HeLa | 10 mg/kg | - | Mitochondrial Disruption |
Case Studies
Several case studies highlight the effectiveness of the CNOB/ChrR6 system in treating tumors:
- Study on Murine Mammary Cancer : This study utilized the CNOB/ChrR6 system and reported significant tumor reduction and enhanced survival rates in treated mice compared to controls .
- Visualization Techniques : The use of fluorescence imaging allowed researchers to track the conversion of CNOB to MCHB in live cells, providing insights into its bio-distribution and therapeutic effects .
The pharmacokinetics of CNOB involves its selective activation within tumor environments where specific enzymes are present. The transformation into MCHB leads to differential toxicity between cancerous and healthy tissues, minimizing side effects typically associated with conventional chemotherapeutics.
Key Findings:
- Stability : CNOB exhibits stability under physiological conditions but is rapidly activated in the presence of ChrR6.
- Transport Mechanisms : The compound likely interacts with various transporters within cells for effective distribution .
Future Directions
Ongoing research aims to optimize the CNOB/ChrR6 system for clinical applications. Future studies will focus on:
- Enhancing the specificity and efficiency of prodrug activation.
- Investigating combination therapies with other anticancer agents.
- Exploring the potential for using CNOB in other disease models beyond cancer.
Q & A
Q. What are the key synthetic strategies for preparing CNOB, and how do substituents influence its photophysical properties?
CNOB is synthesized via phenoxazine scaffold functionalization, focusing on donor-acceptor substituent pairs to modulate electronic and packing properties. The phenyl linkage allows systematic tuning of molecular packing and substituent effects. Characterization typically involves UV-Vis spectroscopy, fluorescence emission profiling, and single-crystal X-ray diffraction (SCXRD) to correlate structure with photophysical behavior (e.g., solvatochromism, bathochromic shifts) .
Q. How is CNOB characterized spectroscopically, and what experimental parameters are critical for reproducibility?
Fluorescence measurements require excitation at ~530 nm and emission detection at ~590–630 nm. Background subtraction (e.g., 55 fluorescence units) is essential to avoid artifacts. For nitroreductase activity assays, monitor the reduction product (aminophenoxazine dye) via absorbance maxima at 620 nm and emission at 630 nm .
Q. What enzymatic systems interact with CNOB, and what methodological controls are needed?
CNOB serves as a fluorogenic substrate for bacterial nitroreductases but shows minimal activity with mammalian counterparts. Assays should include negative controls (e.g., enzyme-free reactions) and positive controls (e.g., known nitroreductase substrates). Activity validation requires correlation with kinetic parameters (e.g., , ) and inhibition studies .
Advanced Research Questions
Q. How do molecular packing and electronic perturbations in CNOB derivatives affect their performance in optoelectronic applications?
SCXRD analysis reveals that substituents (e.g., electron-withdrawing nitro groups) alter π-π stacking distances and dipole-dipole interactions, impacting charge-transfer efficiency. Quantum chemical calculations (e.g., DFT, TD-DFT) further link packing motifs to absorption/emission profiles. For example, planarization of the phenoxazine core enhances conjugation, red-shifting emission .
Q. Why does CNOB exhibit selectivity for bacterial nitroreductases, and how can this inform mechanistic studies?
Mammalian nitroreductases lack the active-site architecture to stabilize the transition state of CNOB reduction. Computational docking studies and mutagenesis (e.g., altering residues in bacterial enzymes) can identify critical binding interactions. Comparative kinetics (e.g., ) and thermodynamic profiling (ΔG of activation) further differentiate substrate-enzyme compatibility .
Q. How can contradictions in fluorescence data for CNOB-derived assays be resolved?
Discrepancies may arise from solvent polarity effects (solvatochromism), incomplete nitro reduction, or interference from cellular reductants (e.g., NADPH). Methodological refinements include:
Q. What computational approaches best predict CNOB’s reactivity and photophysical behavior?
TD-DFT simulations accurately model excited-state transitions when paired with solvent continuum models (e.g., COSMO). For nitroreductase interactions, molecular dynamics (MD) simulations with explicit solvent and QM/MM hybrid methods provide insights into catalytic mechanisms and regioselectivity .
Unresolved Research Challenges
Q. Can CNOB be adapted for hypoxia detection in tumor microenvironments, and what experimental validations are lacking?
While nitroaromatic compounds (e.g., nitroimidazoles) are hypoxia markers, CNOB’s utility in this context remains untested. Proposed studies include:
Q. How do competing decomposition pathways (e.g., photodegradation) impact CNOB’s stability in long-term assays?
Accelerated stability testing (e.g., exposure to UV light, varying pH) coupled with HPLC monitoring can quantify degradation products. Protective strategies (e.g., antioxidant additives, light-shielding) may improve robustness .
Methodological Resources
- Spectral Data Acquisition : Use microplate readers with temperature control for kinetic assays .
- Structural Analysis : SCXRD paired with Hirshfeld surface analysis to quantify intermolecular interactions .
- Computational Tools : Gaussian 16 for DFT, Amber for MD simulations, and PyMOL for docking visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
